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Di(tert-butyl) trisulfide, perfluoro-

Cat. No.: B12063141
M. Wt: 534.3 g/mol
InChI Key: IWJREBWESWBLJL-UHFFFAOYSA-N
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Description

Evolution of Fluorinated Compound Research

The study of fluorinated compounds dates back to the 19th century, with the isolation of elemental fluorine by Henri Moissan in 1886 marking a pivotal moment. rsc.org The extreme reactivity of fluorine initially hindered progress, but the development of safer fluorination methods in the 1930s and 1940s, such as electrochemical fluorination (ECF), opened the door to the synthesis of a wide array of organofluorine molecules. nih.govrsc.org This era saw the accidental discovery of polytetrafluoroethylene (PTFE), the first commercially successful fluoropolymer, which spurred industrial and academic interest. rsc.org Over the past several decades, research has evolved from producing simple perfluoroalkanes to creating complex, functionalized molecules for specialized applications in medicine, agriculture, and materials science. rsc.org

Significance of Perfluorinated Structures in Chemical Science

Perfluorinated compounds (PFCs) are organofluorine compounds where all carbon-hydrogen bonds have been replaced by carbon-fluorine bonds. youtube.com The C-F bond is one of the strongest single bonds in organic chemistry, imparting exceptional thermal and chemical stability to perfluorinated structures. cmu.eduoakwoodchemical.com This stability, combined with the unique properties conferred by fluorine atoms—high electronegativity, low polarizability, and steric bulk—results in materials that are often hydrophobic (water-repellent), lipophobic (oil-repellent), and have low surface tension. youtube.comnih.govchemicalbook.com These characteristics are harnessed in a vast range of products, from non-stick coatings and stain-resistant fabrics to specialized firefighting foams. youtube.comprepchem.com In medicinal chemistry, the introduction of fluorine can dramatically alter a drug's metabolic stability, bioavailability, and binding affinity. acs.orgchemrxiv.org

Overview of Organosulfur Compound Chemistry

Organosulfur chemistry is the study of organic compounds containing carbon-sulfur bonds. acs.org These compounds are ubiquitous in nature and technology. Life itself depends on organosulfur compounds, such as the amino acids cysteine and methionine, and the vitamins biotin (B1667282) and thiamine. acs.orgnih.gov The characteristic odors of garlic, onions, and skunks are due to volatile organosulfur molecules. nih.gov Industrially, organosulfur compounds are used as additives in lubricants, as vulcanizing agents for rubber, and are important intermediates in the synthesis of pharmaceuticals and agrochemicals. chemrxiv.orgnih.gov The sulfur atom can exist in various oxidation states and bonding environments (e.g., thiols, sulfides, disulfides, polysulfides, sulfoxides, sulfones), leading to a rich and diverse field of chemical reactivity. acs.orgstackexchange.com

Interplay of Fluorine and Sulfur in Molecular Design

The combination of fluorine and sulfur within a single molecule creates a powerful synergy for molecular design. The high electronegativity of fluorine atoms significantly influences the electronic properties of adjacent sulfur atoms. For instance, perfluoroalkyl groups act as strong electron-withdrawing groups, which can increase the acidity of nearby protons or alter the reactivity of sulfur-containing functional groups. wikipedia.org This electronic interplay is crucial in tuning the properties of molecules for specific purposes, such as creating highly reactive electrophiles or enhancing the stability of certain conformations. nih.govyoutube.com The interactions between fluorine and sulfur atoms (C–F···S contacts) are also recognized as important non-covalent interactions that can influence molecular structure and binding to biological targets. youtube.com

Research Significance of Bulky Alkyl Perfluorinated Systems

Bulky alkyl groups, such as the tert-butyl group, introduce significant steric hindrance, which can stabilize reactive species, direct the stereochemical outcome of reactions, and control the self-assembly of molecules. When these bulky groups are perfluorinated, such as the perfluoro-tert-butyl (PFtB) group, they combine steric bulk with the unique electronic properties of fluorine. The PFtB group is exceptionally stable and has been explored for its potential in creating advanced materials and as a unique tag for ¹⁹F Magnetic Resonance Imaging (¹⁹F MRI) due to its nine equivalent fluorine atoms, which produce a single, sharp signal. rsc.orgrsc.orgorgsyn.org The development of synthetic methods to introduce the PFtB group into various molecular scaffolds is an active area of research, aiming to harness its distinctive properties for applications in drug delivery, diagnostics, and materials science. rsc.orgcmu.educas.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8F18S3 B12063141 Di(tert-butyl) trisulfide, perfluoro-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8F18S3

Molecular Weight

534.3 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]trisulfanyl]-2-(trifluoromethyl)propane

InChI

InChI=1S/C8F18S3/c9-3(10,11)1(4(12,13)14,5(15,16)17)27-29-28-2(6(18,19)20,7(21,22)23)8(24,25)26

InChI Key

IWJREBWESWBLJL-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)SSSC(C(F)(F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for Perfluorinated Trisulfides

General Approaches to Carbon-Fluorine Bond Formation in Bulky Alkyls

The creation of the perfluoro-tert-butyl moiety is a formidable task due to the steric bulk and the unique electronic effects of fluorine. nih.govrepec.org The carbon-fluorine bond is the strongest single bond in organic chemistry, making its formation thermodynamically favorable but often kinetically hindered. wikipedia.orgacs.org

Electrochemical fluorination (ECF) is a foundational method for producing perfluorinated organic compounds. wikipedia.org This technique involves the electrolysis of an organic compound in hydrogen fluoride (B91410). wikipedia.org Two primary ECF methods have been commercialized: the Simons process and the Phillips Petroleum process. wikipedia.org

Simons Process: This method uses a solution of the organic substrate in hydrogen fluoride with a nickel anode, operating at a cell potential of 5–6 V. wikipedia.org It is effective for producing perfluorinated amines, ethers, and acyl fluorides. wikipedia.org The application to hydrocarbons like isobutane (B21531) to form the perfluoro-tert-butyl skeleton is possible, though often results in fragmentation and low yields, especially with complex structures. rsc.org

Phillips Petroleum Process (CAVE): This process is designed for volatile hydrocarbons and uses porous graphite (B72142) anodes in molten potassium fluoride-hydrogen fluoride (KHF₂). wikipedia.org

ECF has also been adapted for use in organic media with fluoride salts like (C₂H₅)₃N:3HF, which can be useful for partial fluorination. wikipedia.orgnih.gov While ECF is a powerful tool for exhaustive fluorination, its application to create specific, bulky structures like the perfluoro-tert-butyl group can be limited by low yields and the formation of side products. rsc.orgtaylorandfrancis.com

MethodSubstratesConditionsTypical Products
Simons Process Organic compounds (amines, ethers, acids)Electrolysis in liquid HF, Nickel anode, 5-6 VPerfluorinated amines, ethers, acyl fluorides
Phillips Petroleum Process Volatile hydrocarbonsElectrolysis in molten KHF₂, Porous graphite anodePerfluorinated alkanes
Organic Media ECF Benzene, Alkenes(C₂H₅)₃N·nHF in Acetonitrile (B52724)Fluorobenzene, Difluoroalkanes

Nucleophilic perfluoroalkylation involves introducing the perfluoroalkyl group as a nucleophile. However, generating and using the perfluoro-tert-butyl anion, [(CF₃)₃C]⁻, is challenging due to the electron-withdrawing nature of the fluorine atoms, which destabilizes the adjacent carbanion.

An alternative approach utilizes nucleophilic substitution with a perfluoro-tert-butyl-containing nucleophile. A key precursor for these methods is perfluoro-tert-butanol (B1216648), (CF₃)₃COH, which is commercially available. nih.govnih.gov This alcohol can be converted to its corresponding alkoxide, potassium perfluoro-tert-butoxide (KOPFtB), by reaction with potassium hydroxide. nih.gov This alkoxide can then be used in substitution reactions. nih.gov

The primary challenges in this area are related to steric hindrance. chemicalbook.comyoutube.com The bulky nature of the perfluoro-tert-butyl group impedes the approach of the nucleophile to the electrophilic center, often requiring harsh reaction conditions or leading to low yields. nih.govthieme-connect.com

Radical perfluoroalkylation has emerged as a powerful strategy for incorporating the sterically demanding perfluoro-tert-butyl group. nih.govrepec.orgresearchgate.net This approach circumvents the challenges of ionic pathways by using a neutral radical intermediate, (CF₃)₃C•.

Recent research has led to the development of stable, scalable reagents that can generate the perfluoro-tert-butyl radical under mild conditions, such as photocatalysis. nih.govrepec.org A notable example involves a reagent synthesized from commercial perfluoro-tert-butanol and a specialized benzothiazole (B30560) hypervalent iodonium (B1229267) salt. nih.govrepec.orgresearchgate.net This reagent, upon single electron reduction, releases the (CF₃)₃C• radical, which can then add to a variety of unsaturated compounds. nih.gov

Key Features of Radical Perfluoro-tert-butylation:

Mild Conditions: Often utilizes photoredox catalysis at room temperature.

High Functional Group Tolerance: Compatible with complex molecules. researchgate.net

Overcomes Steric Hindrance: The radical approach is less sensitive to steric bulk compared to ionic methods. nih.gov

This methodology represents a highly promising route for the synthesis of building blocks required for complex molecules like Di(tert-butyl) trisulfide, perfluoro-.

Formation of Sulfur-Sulfur Linkages in Complex Organic Architectures

Once a suitable perfluoro-tert-butyl precursor containing a reactive handle (e.g., a thiol) is synthesized, the next critical step is the formation of the trisulfide bridge.

The synthesis of trisulfides can be achieved through several established methods, which can be adapted for both symmetrical and unsymmetrical products. nih.gov

Reaction with Sulfur Chlorides: A traditional method involves reacting a thiol (R-SH) with sulfur dichloride (SCl₂). However, this reaction can be difficult to control and may lead to a mixture of polysulfides. nih.gov

Monosulfur Transfer Reagents: A more controlled approach uses reagents that deliver a single sulfur atom. For instance, reacting bis(tributyltin) sulfide (B99878) with N-bromophthalimide can yield a monosulfur transfer reagent capable of converting thiols to trisulfides. nih.gov

From Disulfides: Unsymmetrical trisulfides can be conveniently prepared from 9-fluorenylmethyl (Fm) disulfide precursors under mild conditions. nih.govorganic-chemistry.orgacs.org Electrochemical methods that insert elemental sulfur into disulfide bonds also provide a route to polysulfides, including trisulfides. nih.govyoutube.comchemrxiv.org

MethodPrecursorsKey Features
Sulfur Dichloride R-SH + SCl₂Traditional method, can be difficult to control. nih.gov
Monosulfur Transfer R-SH + Transfer ReagentOffers better control over sulfur chain length. nih.gov
Fm-Disulfide Coupling Fm-S-S-R + R'-SHGood yields for unsymmetrical trisulfides under mild conditions. nih.govacs.org
Electrochemical Insertion R-S-S-R + S₈Economic and mild, but may produce a mixture of polysulfides. nih.gov

The formation of a trisulfide linkage between two perfluoro-tert-butyl groups is significantly complicated by extreme steric hindrance. The bulky nature of these groups shields the reactive sulfur centers, making bond formation difficult. chemicalbook.com

Strategies to overcome this challenge often draw from methods used for other sterically hindered polysulfides, such as di-tert-butyl trisulfide. google.com A relevant industrial method involves a disproportionation reaction where a mixture of di-tert-butyl polysulfides is treated with sodium sulfide in the presence of a phase transfer catalyst. This process selectively converts lower and higher polysulfides into the more stable trisulfide, achieving high molar percentages. google.com

For the perfluorinated analogue, a potential pathway would involve the synthesis of a perfluoro-tert-butyl thiol, (CF₃)₃CSH, as a key intermediate. This could then be reacted using a controlled sulfur transfer method. Given the steric constraints, reaction conditions would need to be carefully optimized, likely requiring higher temperatures or specialized catalytic systems to facilitate the coupling. The inherent stability of the trisulfide linkage compared to higher polysulfides could serve as a thermodynamic driving force for its selective formation. google.com

Optimization of Reaction Conditions for Polysulfide Yield and Purity

The synthesis of perfluorinated polysulfides, including the target trisulfide, requires careful optimization of reaction conditions to maximize the yield of the desired product and minimize the formation of side products such as other polysulfides (disulfides, tetrasulfides) and decomposition products. Key parameters that are typically controlled include temperature, catalyst, solvent, and the stoichiometry of the reactants.

In the synthesis of related, non-fluorinated dialkyl polysulfides, reaction temperature and the use of a catalyst are critical. For instance, the reaction of tert-butyl mercaptan with elemental sulfur is facilitated by a triethylamine (B128534) catalyst, with the temperature controlled to manage the initial vigorous reaction before being raised to ensure completion. prepchem.com For reactions involving perfluoroalkyl groups, the choice of catalyst and solvent is paramount. Studies on rhodium-catalyzed reactions of N-perfluoroalkyl-1,2,3-triazoles have shown that catalyst type (e.g., Rh₂(oct)₄ vs. Rh₂(pfb)₄) and solvent can significantly influence product ratios and conversion rates. nih.gov Reducing reaction temperatures in these systems can sometimes improve selectivity, although it may also lead to incomplete conversion. nih.gov

For the synthesis of Di(tert-butyl) trisulfide, perfluoro-, optimization would involve a systematic variation of these parameters. The goal is to find a set of conditions that favors the formation of the trisulfide linkage over other chain lengths. This often involves controlling the stoichiometry of the sulfur source relative to the perfluoro-tert-butyl precursor.

Table 1: Key Parameters for Optimization of Perfluorinated Trisulfide Synthesis

ParameterTypical Range / OptionsRationale / Effect on Yield & Purity
Temperature -40°C to 85°CLower temperatures may increase selectivity by reducing side reactions. Higher temperatures can increase reaction rate but may lead to decomposition or formation of undesired polysulfides. prepchem.comnih.gov
Catalyst Lewis acids, bases (e.g., triethylamine), transition metals (e.g., Rhodium complexes)The catalyst can influence the reaction pathway and selectivity. For instance, rhodium catalysts with different ligands show varied product ratios in related syntheses. nih.gov
Solvent Aprotic solvents (e.g., THF, Chloroform, Propionitrile)Solvent choice affects the solubility of reactants and intermediates, influencing reaction rates and outcomes. nih.govnih.gov
Reactant Stoichiometry Precise control of the molar ratio of the perfluoroalkyl source to the sulfuration agentThe ratio of sulfur to the alkyl group is crucial in determining the average length of the polysulfide chain.
Reaction Time Minutes to several hoursSufficient time is needed for the reaction to go to completion, but prolonged times can lead to product degradation or side reactions.

Convergent and Linear Synthesis Pathways to Perfluorinated Trisulfides

The construction of the Di(tert-butyl) trisulfide, perfluoro- molecule can be approached through two primary strategic pathways: convergent synthesis and linear synthesis.

A convergent synthesis involves the preparation of key molecular fragments separately, which are then combined in a late-stage step to form the final product. For a symmetrical trisulfide like the target compound, a convergent approach is highly efficient. This typically involves reacting two equivalents of a perfluoro-tert-butyl sulfur precursor with a single-sulfur-atom-donating reagent. This strategy is common in the synthesis of both symmetrical and unsymmetrical trisulfides. nih.gov

A linear synthesis, by contrast, involves the sequential, step-by-step assembly of the molecule from one end to the other. While more common for building complex, unsymmetrical molecules, a linear approach could theoretically be used for the target compound, though it is generally less efficient for symmetrical structures.

Integration of Perfluorinated Alkyl Units with Sulfuration Reagents

A critical step in any synthetic route is the reaction between a perfluoro-tert-butyl precursor and a sulfuration agent.

The perfluorinated alkyl unit is typically derived from a stable and accessible starting material. Perfluoro-tert-butanol is a prominent precursor, as it can be used to generate reactive intermediates. nih.govnih.govrsc.org Other potential starting points include perfluoro-tert-butyl halides (e.g., iodide or bromide), which can serve as sources for the perfluoro-tert-butyl radical, (CF₃)₃C•. nih.gov The generation of the perfluoro-tert-butyl anion, [(CF₃)₃C]⁻, from precursors like perfluoroisobutene in the presence of fluoride ions, provides a nucleophilic species that can react with electrophilic sulfur reagents. beilstein-journals.org

The sulfuration reagent provides the central sulfur atoms of the trisulfide chain. For the synthesis of trisulfides, common reagents include sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂). nih.gov The reaction of two equivalents of a thiol (R-SH) with sulfur dichloride is a well-established method for forming symmetrical trisulfides (R-S-S-S-R). nih.gov Therefore, a highly plausible convergent synthesis for Di(tert-butyl) trisulfide, perfluoro- would involve the reaction of a perfluoro-tert-butanethiolate salt, such as (CF₃)₃CSNa or (CF₃)₃CSLi, with sulfur dichloride.

Plausible Convergent Synthesis: 2 (CF₃)₃CS⁻M⁺ + SCl₂ → (CF₃)₃C-S-S-S-C(CF₃)₃ + 2 MCl (where M⁺ is an alkali metal cation)

Sequential Functionalization for Target Compound Assembly

A linear, or sequential, pathway assembles the molecule in a stepwise fashion. While less direct for a symmetrical product, this approach offers control at each stage of bond formation. A hypothetical linear synthesis of Di(tert-butyl) trisulfide, perfluoro- could proceed as follows:

Step 1: Formation of a Sulfenyl Chloride. Perfluoro-tert-butanethiol, (CF₃)₃CSH, could be reacted with sulfur dichloride (SCl₂) in a 1:1 molar ratio to form perfluoro-tert-butylsulfenyl disulfide chloride, (CF₃)₃C-S-S-Cl. This intermediate contains a pre-formed disulfide bond with a reactive terminal chlorine.

Step 2: Final Coupling. The isolated (CF₃)₃C-S-S-Cl intermediate would then be reacted with a second equivalent of a perfluoro-tert-butanethiolate salt, (CF₃)₃CS⁻M⁺, to form the final trisulfide product.

This sequential approach relies on the ability to control the reaction at the intermediate stage and isolate the sulfenyl chloride, which can be challenging due to reactivity.

Purification and Isolation Techniques for Complex Fluorinated Organosulfur Compounds

The purification of Di(tert-butyl) trisulfide, perfluoro- from a crude reaction mixture presents a significant challenge due to the unique properties of highly fluorinated compounds and the potential presence of closely related polysulfide impurities. A combination of techniques is often necessary to achieve high purity.

Initial workup typically involves liquid-liquid extraction to remove inorganic salts and highly polar impurities. asm.org For fluorinated compounds, this may involve specialized solvent systems. Distillation can be effective for separating compounds with sufficiently different boiling points, but it is often difficult to separate a homologous series of polysulfides (e.g., R-S₂-R, R-S₃-R, R-S₄-R) by this method alone.

Chromatographic methods are essential for the purification of complex organic molecules. For fluorinated organosulfur compounds, both silica (B1680970) gel chromatography and more advanced high-performance liquid chromatography (HPLC) are employed. asm.orgacs.org

Liquid Chromatography (LC) , particularly coupled with mass spectrometry (LC-MS/MS), is a powerful technique for the analysis and purification of perfluorinated compounds. nih.govmdpi.com Reversed-phase HPLC, using columns like C18 and mobile phases typically consisting of acetonitrile and water, is a common approach. acs.orgnih.gov For preparative HPLC, fractions are collected and the solvent is evaporated to yield the pure compound. acs.org

Gas Chromatography (GC) can also be used for the analysis of volatile and thermally stable fluorinated compounds. mdpi.com However, for less volatile or thermally labile compounds, derivatization may be required. bohrium.com

The choice of purification technique depends on the scale of the synthesis and the nature of the impurities. A multi-step approach, such as extraction followed by column chromatography and a final purification by preparative HPLC, is often required to isolate highly pure Di(tert-butyl) trisulfide, perfluoro-.

Table 2: Comparison of Purification Techniques for Perfluorinated Organosulfur Compounds

TechniquePrincipleApplicability & Considerations
Extraction Differential solubility in immiscible solvents.Good for initial workup to remove salts and polar impurities. asm.org
Distillation Separation based on differences in boiling points.May be useful for removing solvents or highly volatile impurities, but likely ineffective for separating homologous polysulfides.
Silica Gel Chromatography Separation based on polarity.A standard technique for purification, but the low polarity of highly fluorinated compounds can make separation challenging. asm.org
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a mobile and stationary phase.The method of choice for high-purity isolation. Reversed-phase columns are common. Can separate closely related compounds. acs.orgmdpi.com
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Applicable if the target compound is sufficiently volatile and thermally stable. May require derivatization. mdpi.combohrium.com
LC-MS/MS HPLC separation followed by mass-based detection and fragmentation.Primarily an analytical tool for identification and quantification at very low levels, but guides preparative purification strategies. nih.govmdpi.com

Chemical Reactivity and Mechanistic Investigations

Stability and Decomposition Pathways of Perfluorinated Polysulfides

The stability of perfluorinated polysulfides is a critical aspect of their chemistry, influenced by the inherent strengths of the carbon-fluorine (C-F) and sulfur-sulfur (S-S) bonds, as well as the electronic and steric influence of the perfluoroalkyl substituents.

Analysis of C-F Bond Stability in the Presence of Polysulfide Linkages

While direct enzymatic degradation of highly fluorinated compounds is challenging due to their foreignness to biological systems, certain enzymes have demonstrated the ability to cleave C-F bonds, particularly in less fluorinated carbons. nih.gov For perfluorinated carbons, the C-F bond strength increases with further fluorine substitution on the same carbon. nih.gov Nevertheless, reductive defluorination of perfluorinated compounds has been achieved using potent reducing agents, suggesting that under specific and harsh chemical conditions, C-F bond cleavage is possible. mdpi.com Mechanistic studies on the decomposition of other PFAS have shown that the cleavage of weaker bonds, such as C-C or C-O bonds, often precedes C-F bond cleavage. researchgate.netnih.gov In the context of di(tert-butyl) trisulfide, perfluoro-, any reaction pathway leading to C-F bond scission would likely require significant energy input or highly reactive species capable of overcoming the high bond dissociation energy. Intramolecular nucleophilic substitution at a fluorinated carbon, while generally difficult, can be facilitated by the proximity of a nucleophile, a principle that might be relevant in specific decomposition pathways. cas.cn

Thermal and Chemical Resilience of Trisulfide Bonds

Trisulfide bonds, while less common than disulfide bonds, play important roles in various chemical and biological systems. Their stability is influenced by the nature of the substituents attached to the sulfur atoms. Electron-withdrawing groups can impact the stability of sulfur-containing linkages. For instance, in gold bis(dithiolate) complexes, electron-withdrawing cyano groups were found to reduce the stability of the metal-ligand bond. mdpi.com By analogy, the strongly electron-withdrawing perfluoro-tert-butyl groups are expected to influence the electron density and, consequently, the reactivity of the trisulfide linkage in di(tert-butyl) trisulfide, perfluoro-.

Trisulfide bonds are known to be more sensitive to reduction than disulfide bonds. nih.gov This increased reactivity is attributed to the presence of an additional sulfur atom, which provides more sites for nucleophilic attack and possesses a higher reduction potential. nih.gov Studies on non-fluorinated di-tert-butyl polysulfides indicate that they are stable under normal storage conditions but will decompose at elevated temperatures. For example, di-tert-butyl polysulfide (TBPS 454) has a thermal decomposition temperature of 144 °C. cpchem.com The decomposition of di-tert-butyl trisulfide-1-oxide has been shown to proceed via homolysis to form a sulfinyl radical. researchgate.net

The thermal decomposition of perfluorinated compounds often proceeds through radical mechanisms. nih.gov For perfluorocarboxylic acids (PFCAs), thermal decomposition can be initiated by the cleavage of the weaker C-C bond in the perfluorinated backbone. nih.gov It is plausible that the thermal decomposition of di(tert-butyl) trisulfide, perfluoro- would be initiated by the cleavage of the S-S bonds, which are generally weaker than C-C and C-F bonds, to form perfluoro-tert-butylthiyl radicals.

Influence of Perfluoro-tert-butyl Groups on Molecular Stability

The steric bulk of the two perfluoro-tert-butyl groups will hinder the approach of reactants to the trisulfide linkage, potentially increasing the kinetic stability of the molecule towards certain reagents. This steric shielding is a common feature of compounds bearing tert-butyl groups.

Electronically, the perfluoro-tert-butyl group is more electron-withdrawing than a trifluoromethyl group. cas.cn This strong inductive effect will decrease the electron density on the sulfur atoms of the trisulfide chain, making them more electrophilic and potentially more susceptible to nucleophilic attack. However, the stability of the resulting intermediates will also be a critical factor. The electron-withdrawing nature of the perfluoro-tert-butyl group could also influence the stability of any radical species formed during thermal or photochemical decomposition.

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of di(tert-butyl) trisulfide, perfluoro- is dictated by the presence of multiple reactive sites: the sulfur atoms of the trisulfide chain and the carbon atoms of the perfluoro-tert-butyl groups.

Reactions at Sulfur Centers

The sulfur atoms in the trisulfide linkage are potential sites for both nucleophilic and electrophilic attack. Due to the electron-withdrawing nature of the perfluoro-tert-butyl groups, the sulfur atoms are expected to be more electrophilic compared to those in non-fluorinated dialkyl trisulfides.

Nucleophilic Attack:

Nucleophilic substitution at a sulfur atom is a common reaction for polysulfides. Stronger nucleophiles can attack one of the sulfur atoms, leading to the cleavage of a sulfur-sulfur bond. youtube.com For trisulfides, nucleophilic attack can occur at either the central or the terminal sulfur atoms. The increased electrophilicity of the sulfur atoms in di(tert-butyl) trisulfide, perfluoro- should facilitate attack by nucleophiles. The nucleophilicity of sulfur is generally greater than that of oxygen, leading to a range of electrophilic substitutions at sulfur that are not typically observed for oxygen. msu.edu

Electrophilic Attack:

While the sulfur atoms are rendered more electrophilic, they still possess lone pairs of electrons and can thus react with strong electrophiles. For instance, sulfides can be oxidized by various oxidizing agents. youtube.com The reaction of disulfides with electrophiles like hypochlorous acid (HOCl) has been studied, indicating that the local environment and conformation of the disulfide bond significantly affect its reactivity. nih.gov It is conceivable that the trisulfide linkage in di(tert-butyl) trisulfide, perfluoro- could be oxidized by potent electrophiles, potentially leading to the formation of thiosulfinates or other oxidized sulfur species.

Nucleophilic Substitution at Perfluorinated Alkyl Groups

Nucleophilic substitution at a saturated carbon atom in a perfluoroalkyl group is generally a challenging transformation due to the strength of the C-F bond and the steric hindrance provided by the fluorine atoms. However, such reactions are not impossible and can be influenced by the nature of the nucleophile and the reaction conditions.

The generation of the perfluoro-tert-butyl anion, (CF₃)₃C⁻, has been achieved and this species can act as a nucleophile to attack various electrophiles. cas.cnresearchgate.net Conversely, the perfluoro-tert-butyl group itself is generally resistant to nucleophilic attack. However, intramolecular nucleophilic substitution, where the nucleophile is part of the same molecule, can be significantly more facile than its intermolecular counterpart. cas.cn In the context of di(tert-butyl) trisulfide, perfluoro-, a reaction that generates a nucleophilic center within the molecule could potentially lead to an intramolecular attack on one of the perfluoro-tert-butyl carbons, although this is likely to be a high-energy process. The cleavage of C-F bonds in perfluoroarenes can be achieved with certain reagents, often involving transition metal catalysis. acs.org

Radical Reactions Involving Perfluorinated Trisulfides

Radical reactions involving Di(tert-butyl) trisulfide, perfluoro- would likely commence with the homolytic cleavage of one of the sulfur-sulfur bonds. The S-S bond is typically the weakest link in a polysulfide chain. This initiation step can be induced by thermal or photochemical energy, leading to the formation of two perfluoro-tert-butyl-disulfanyl radicals, (CF3)3C-S-S•.

Initiation: (CF3)3C-S-S-S-C(CF3)3 → 2 (CF3)3C-S-S•

Further fragmentation of the disulfide radical could potentially yield a monosulfanyl radical, (CF3)3C-S•, and elemental sulfur, although this would require higher energy. The propagation steps would involve the newly formed radicals reacting with other substrates. For instance, they could abstract a hydrogen atom from a hydrocarbon or add across a double or triple bond. The electrophilic nature of sulfur-centered radicals, enhanced by the fluorine atoms, would drive these reactions.

The perfluoro-tert-butyl groups play a crucial role in the stability and selectivity of the resulting radicals. The stability of carbon-centered free radicals is known to increase from primary to secondary to tertiary. libretexts.org A similar trend is expected for sulfur-centered radicals. The bulky nature of the (CF3)3C group provides significant steric shielding to the radical center. This steric hindrance protects the radical from reacting indiscriminately with other molecules, thereby increasing its lifetime and persistence in solution.

This enhanced stability leads to greater selectivity in radical reactions. nih.gov A more stable, and thus less reactive, radical will preferentially attack the weakest bond in a substrate molecule, leading to a more predictable and selective reaction outcome. For example, in the halogenation of alkanes, the more selective bromine radical favors the formation of the thermodynamically more stable product, whereas the more reactive chlorine radical yields a mixture of products. libretexts.org By analogy, the sterically hindered and electronically stabilized (CF3)3C-S-S• radical is expected to exhibit high selectivity in its reactions.

Stereochemical Implications of Bulky Perfluorinated Alkyl Groups on Polysulfide Conformations

The three-dimensional arrangement, or conformation, of the trisulfide chain is significantly influenced by the steric bulk of the terminal perfluoro-tert-butyl groups. In simple dialkyl trisulfides, rotation around the S-S bonds is relatively facile, allowing the molecule to adopt various conformations. However, the large van der Waals radius of the (CF3)3C groups imposes severe restrictions on this rotation in Di(tert-butyl) trisulfide, perfluoro-.

These steric repulsions will likely force the C-S-S-S-C backbone into a rigid, well-defined conformation with specific dihedral angles to minimize steric strain. Computational studies on sterically hindered molecules have shown that bulky substituents can dramatically alter bond angles and enforce specific spatial arrangements. It is plausible that Di(tert-butyl) trisulfide, perfluoro- would adopt a helical or chiral conformation in its lowest energy state, a known characteristic of polysulfide chains. The immense steric pressure from the end groups would create a high rotational barrier, potentially allowing for the isolation of stable conformational isomers, or atropisomers, at room temperature.

Interactive Data Table: Estimated Physicochemical Properties

Note: The following data is estimated based on the properties of similar compounds and the known effects of perfluoroalkyl groups, as direct experimental data for Di(tert-butyl) trisulfide, perfluoro- is not widely available.

PropertyEstimated Value/CharacteristicRationale
Molecular Weight 534.25 g/mol Based on the chemical formula C8F18S3. fluorine1.com
Boiling Point HighStrong intermolecular forces due to high molecular weight and polarity of C-F bonds.
Density > 1.5 g/cm³Perfluorinated compounds are significantly denser than their hydrocarbon analogs.
Sulfur Nucleophilicity Very LowStrong inductive electron withdrawal by perfluoro-tert-butyl groups.
Radical Stability HighSteric shielding and electronic stabilization from the (CF3)3C group. libretexts.org
Conformational Flexibility LowSevere steric hindrance from bulky terminal groups restricts S-S bond rotation.

Advanced Spectroscopic and Structural Characterization Methodologies

Application of Advanced Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy serves as a powerful, non-destructive tool for probing the structure of fluorinated molecules at the atomic level. The unique properties of the ¹⁹F nucleus, combined with various heteronuclear and dynamic NMR experiments, allow for a thorough characterization of Di(tert-butyl) trisulfide, perfluoro-.

¹⁹F NMR spectroscopy is exceptionally well-suited for the analysis of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which leads to high sensitivity. umich.edunih.gov For Di(tert-butyl) trisulfide, perfluoro- ((CF₃)₃CSSSC(CF₃)₃), the two perfluoro-tert-butyl groups are chemically equivalent. Within each group, the nine fluorine atoms of the three trifluoromethyl (CF₃) groups are also equivalent due to rapid rotation around the C-C bonds under standard measurement conditions.

This equivalence results in a simplified ¹⁹F NMR spectrum, which is expected to exhibit a single, sharp singlet. umich.edunih.gov The precise chemical shift of this singlet is highly sensitive to its local electronic environment and can be influenced by solvent effects and other intermolecular interactions. dovepress.comresearchgate.net In analogous compounds containing the O-(perfluoro-t-butyl) group, this signal has been observed at approximately -70.6 to -71.7 ppm. umich.edu The absence of ¹H-¹⁹F coupling in the perfluorinated structure contributes to the sharpness of the observed resonance. This high sensitivity allows for detection at very low concentrations, making it a valuable tool for monitoring interactions in complex systems. nih.govnih.gov

Table 1: Expected ¹⁹F NMR Spectroscopic Data for Di(tert-butyl) trisulfide, perfluoro-
Fluorine EnvironmentExpected Chemical Shift (δ) [ppm] (Relative to CFCl₃)Expected MultiplicityNotes
(CF₃)₃C-~ -71Singlet (s)All 18 fluorine atoms are chemically and magnetically equivalent.

Heteronuclear NMR techniques provide crucial information about the carbon framework and the connectivity within the molecule.

¹³C NMR: The ¹³C NMR spectrum of Di(tert-butyl) trisulfide, perfluoro- is predicted to show two distinct resonances corresponding to the two types of carbon atoms in the molecule: the quaternary carbons of the perfluoro-tert-butyl groups and the carbons of the trifluoromethyl groups. Due to the strong electron-withdrawing effect of the attached fluorine atoms, these signals are expected to appear at characteristic chemical shifts. Furthermore, the signals will exhibit splitting due to one-bond (¹J(C-F)) and two-bond (²J(C-C-F)) coupling, resulting in complex multiplets (e.g., quartets for the CF₃ and decets for the quaternary carbon), which confirm the structure. For comparison, the quaternary carbon in perfluoro-tert-butanol (B1216648) has been reported. chemicalbook.com

¹H NMR: As Di(tert-butyl) trisulfide, perfluoro- is a fully fluorinated compound, it contains no hydrogen atoms. Therefore, ¹H NMR spectroscopy is not applicable for its direct structural analysis.

³³S NMR: The direct observation of sulfur atoms by ³³S NMR is exceptionally challenging. The ³³S isotope has a very low natural abundance (0.75%) and a large quadrupole moment, which leads to extremely broad resonance signals and low sensitivity. Consequently, obtaining a ³³S NMR spectrum for Di(tert-butyl) trisulfide, perfluoro- is generally not feasible with standard instrumentation, and no such studies have been reported in the literature.

Table 2: Expected ¹³C NMR Spectroscopic Data for Di(tert-butyl) trisulfide, perfluoro-
Carbon EnvironmentExpected MultiplicityExpected Coupling ConstantNotes
(CF₃)₃C-Quartet¹J(C-F)Signal arises from the six equivalent trifluoromethyl carbons.
(CF₃)₃C-Decet²J(C-C-F)Signal arises from the two equivalent quaternary carbons.

Dynamic NMR (DNMR) is a powerful technique for investigating the kinetics of conformational changes in molecules. For Di(tert-butyl) trisulfide, perfluoro-, several dynamic processes can be envisioned, primarily involving rotation around the C-S and S-S single bonds. The bulky perfluoro-tert-butyl groups are expected to create significant steric hindrance, potentially leading to a substantial energy barrier for these rotational processes. nih.gov

At room temperature, these rotations are typically fast on the NMR timescale, resulting in the observation of time-averaged signals, such as the single resonance in the ¹⁹F NMR spectrum. However, by lowering the temperature, it may be possible to slow these conformational interconversions to a rate observable by NMR. nih.gov If the rotation around the C-S or S-S bonds becomes slow enough, distinct fluorine environments could emerge, leading to a broadening of the ¹⁹F NMR singlet, followed by its decoalescence into multiple signals at the freezing-out temperature. The analysis of these temperature-dependent spectral changes would allow for the calculation of the activation energy barriers for rotation, providing quantitative insight into the molecule's conformational flexibility and the steric impact of the perfluoro-tert-butyl groups. semanticscholar.org

Vibrational Spectroscopy for Bonding Analysis

Vibrational spectroscopy, comprising Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are complementary and provide characteristic information about the functional groups and the nature of chemical bonds present in Di(tert-butyl) trisulfide, perfluoro-.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. It is particularly useful for identifying functional groups. The IR spectrum of Di(tert-butyl) trisulfide, perfluoro- is expected to be dominated by very strong absorption bands associated with the carbon-fluorine bonds.

The C-F stretching vibrations in perfluorinated compounds typically appear in the region of 1100–1300 cm⁻¹. Given the number of C-F bonds in the molecule, multiple intense bands are expected in this region. The stretching vibration of the sulfur-sulfur (S-S) bond is also expected, but it is typically weak in intensity in IR spectra and may be difficult to observe amidst other signals.

Table 3: Expected Principal Infrared (IR) Absorption Bands for Di(tert-butyl) trisulfide, perfluoro-
Wavenumber (cm⁻¹)Expected IntensityAssignment
1100 - 1300Very StrongC-F Stretching Modes
~700 - 800MediumCF₃ Deformation Modes
~400 - 500WeakS-S Stretching Modes

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. It is particularly sensitive to the vibrations of symmetric, non-polar bonds, making it an ideal tool for characterizing the sulfur-sulfur bonds in the trisulfide linkage of Di(tert-butyl) trisulfide, perfluoro-.

The S-S stretching vibrations in organic polysulfides typically give rise to strong signals in the Raman spectrum in the 400–500 cm⁻¹ region. The exact frequency can provide information about the conformation and electronic environment of the trisulfide chain. The symmetric C-F stretching modes and CF₃ deformation modes will also be Raman active and are expected to be observed in the spectrum. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, confirming the presence of both the perfluorinated alkyl groups and the trisulfide chain.

Table 4: Expected Principal Raman Shifts for Di(tert-butyl) trisulfide, perfluoro-
Raman Shift (cm⁻¹)Expected IntensityAssignment
400 - 500StrongS-S Stretching Modes
1100 - 1300Medium-StrongSymmetric C-F Stretching Modes
~700 - 800MediumSymmetric CF₃ Deformation Modes

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a molecule's elemental composition by measuring the mass-to-charge ratio (m/z) with very high accuracy. spectroscopyonline.comnih.gov For perfluoro-di(tert-butyl) trisulfide, HRMS would provide the exact mass of the molecular ion, allowing for the confirmation of its chemical formula, C8F18S3. Techniques such as liquid chromatography coupled to a time-of-flight (TOF) mass spectrometer or an Orbitrap are commonly employed for the analysis of perfluorinated compounds. nih.gov

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the structural characteristics of the molecule through controlled fragmentation. The resulting fragmentation pattern provides a veritable fingerprint of the compound's structure. In the case of dialkyl trisulfides, fragmentation commonly occurs at the sulfur-sulfur and carbon-sulfur bonds. nih.govresearchgate.net For perfluoro-di(tert-butyl) trisulfide, the electron-withdrawing nature of the fluorine atoms would significantly influence the stability of the resulting fragments.

The expected fragmentation pathways for perfluoro-di(tert-butyl) trisulfide would likely involve:

S-S bond cleavage: Homolytic or heterolytic cleavage of the S-S bonds would lead to the formation of various polysulfide radical cations or ions.

C-S bond cleavage: The cleavage of the bond between the tertiary carbon and the sulfur atom would result in the formation of the highly stable perfluoro-tert-butyl cation, (CF3)3C+.

Rearrangements: Intramolecular rearrangements followed by fragmentation could also occur, a common phenomenon in the mass spectrometry of organosulfur compounds. cdnsciencepub.com

A hypothetical fragmentation pattern for perfluoro-di(tert-butyl) trisulfide is presented in the table below, based on the general fragmentation behavior of similar compounds. nih.govresearchgate.netcdnsciencepub.com

Plausible Fragment Chemical Formula Proposed Structure
M+C8F18S3[(CF3)3C-S-S-S-C(CF3)3]+
M - SC8F18S2[(CF3)3C-S-S-C(CF3)3]+
M - S2C8F18S[(CF3)3C-S-C(CF3)3]+
(CF3)3C-S-S-S+C4F9S3(CF3)3C-S-S-S+
(CF3)3C-S-S+C4F9S2(CF3)3C-S-S+
(CF3)3C-S+C4F9S(CF3)3C-S+
(CF3)3C+C4F9(CF3)3C+

This table is illustrative and based on predicted fragmentation patterns.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the gold standard for the unequivocal determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and conformational details. The applicability of X-ray crystallography to perfluoro-di(tert-butyl) trisulfide is contingent upon the ability to grow a single crystal of suitable size and quality, which can be a challenging step.

A crystallographic analysis of perfluoro-di(tert-butyl) trisulfide would reveal key structural parameters, such as the C-S and S-S bond lengths, the C-S-S and S-S-S bond angles, and the dihedral angles along the trisulfide chain. This information is vital for understanding the molecule's steric and electronic properties, as well as its potential intermolecular interactions in the solid state.

Currently, there is no publicly available crystal structure for perfluoro-di(tert-butyl) trisulfide in crystallographic databases.

Crystallographic Parameter Value
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
C-S Bond Lengths (Å)Data not available
S-S Bond Lengths (Å)Data not available
C-S-S Bond Angles (°)Data not available
S-S-S Bond Angles (°)Data not available

This table reflects the current lack of published crystallographic data for this specific compound.

Surface-Sensitive Spectroscopies for Interface Characterization (e.g., XPS for sulfur species)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. nih.goveag.com This methodology would be particularly insightful for studying the interfacial properties of perfluoro-di(tert-butyl) trisulfide, for instance, when it is adsorbed onto a substrate or used as a surface-modifying agent.

An XPS analysis of perfluoro-di(tert-butyl) trisulfide would involve irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. The binding energy of these electrons is characteristic of the element and its chemical environment.

For perfluoro-di(tert-butyl) trisulfide, high-resolution XPS spectra would be acquired for the C 1s, F 1s, and S 2p regions.

C 1s Spectrum: The C 1s region would be expected to show at least two distinct peaks: one at a higher binding energy corresponding to the carbon atoms in the CF3 groups, and another for the central tertiary carbon atom bonded to three CF3 groups and a sulfur atom. researchgate.netthermofisher.com

F 1s Spectrum: The F 1s spectrum would likely exhibit a single, intense peak, as the fluorine atoms are all in a similar chemical environment (part of CF3 groups).

S 2p Spectrum: The S 2p spectrum is particularly informative for characterizing the trisulfide linkage. Due to spin-orbit coupling, the S 2p signal appears as a doublet (2p3/2 and 2p1/2). xpsfitting.comthermofisher.com The trisulfide chain contains two chemically distinct types of sulfur atoms: the two terminal (or outer) sulfur atoms bonded to a carbon and another sulfur, and the central sulfur atom bonded to two other sulfur atoms. This difference in the chemical environment could potentially lead to a broadening of the S 2p peaks or the ability to resolve them into two distinct doublets, providing direct evidence of the trisulfide functionality at the surface. The binding energy for sulfur in a disulfide or polysulfide is typically found in the range of 162-164 eV. xpsfitting.comxpsfitting.com

The following table presents the expected binding energies for the different chemical species in perfluoro-di(tert-butyl) trisulfide, based on literature values for similar functional groups. eag.comresearchgate.netthermofisher.com

Core Level Functional Group Expected Binding Energy (eV)
C 1sC -F3~293
C 1s(CF3)3C -S~287
F 1sC-F ~689
S 2p3/2C-S -S~163-164
S 2p3/2S-S -S~163-164

This table provides predicted binding energy ranges based on data for analogous compounds.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are indispensable tools for predicting and understanding the behavior of molecules at the electronic level. For complex structures like perfluorinated di(tert-butyl) trisulfide, these methods provide insights into stability, reactivity, and electronic properties that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Perfluorinated Trisulfide Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been effectively applied to understand the properties of perfluorinated sulfur compounds. While direct DFT studies on Di(tert-butyl) trisulfide, perfluoro- are not extensively documented in the public domain, valuable insights can be drawn from DFT analyses of analogous perfluoroalkylsulfonamides (PFASAmides) and other fluorinated organic molecules. researchgate.net

Computational Method Basis Set Focus of Study Key Findings for Analogy
DFTB3PW91/6-31+G(d,p)Stability of PerfluoroalkylsulfonamidesIncreased stability with higher hardness values, influenced by the number of carbon atoms. researchgate.net
DFTVariousElectronic Structure of Fluorinated SurfacesFluorine adsorption induces significant changes in the density of states (DOS), creating bonding and antibonding features. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronegativity Effects

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

In perfluorinated compounds, the strong electron-withdrawing nature of fluorine atoms typically leads to a lowering of both the HOMO and LUMO energy levels. semanticscholar.org For Di(tert-butyl) trisulfide, perfluoro-, the perfluoro-tert-butyl groups would significantly stabilize the molecular orbitals. This effect is expected to result in a relatively large HOMO-LUMO gap, contributing to the compound's anticipated chemical inertness. The high electronegativity of the perfluoroalkyl groups would also lead to a high ionization potential, making it difficult to remove an electron from the HOMO.

Studies on fluorinated organic emitters have shown that the introduction of fluorine-containing groups like -CF3 and -SF5 can substantially alter the HOMO and LUMO energy levels, thereby tuning the electronic properties of the molecule. semanticscholar.org A similar principle would apply to the perfluorinated tert-butyl groups in the target molecule.

Descriptor Influence of Perfluoroalkyl Groups Predicted Property for Di(tert-butyl) trisulfide, perfluoro-
HOMO Energy Lowered due to strong inductive effectRelatively low energy, indicating high ionization potential
LUMO Energy Lowered due to electron-withdrawing natureRelatively low energy
HOMO-LUMO Gap Generally largeHigh kinetic stability and low reactivity
Electronegativity IncreasedHigh overall molecular electronegativity

Charge Distribution and Polarization Effects Due to Perfluoroalkyl Groups

The substitution of hydrogen with fluorine in alkyl groups leads to a dramatic shift in charge distribution and significant polarization effects. The high electronegativity of fluorine (3.98 on the Pauling scale) compared to carbon (2.55) results in highly polar C-F bonds, with a partial negative charge (δ-) on the fluorine atoms and a partial positive charge (δ+) on the carbon atoms.

Conformational Analysis and Energy Landscapes

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical to its physical and chemical properties. For a flexible molecule like a trisulfide, multiple conformations are possible, and understanding their relative energies and the barriers to their interconversion is key.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular vibrations, conformational changes, and interactions with the environment over time.

Steric Hindrance Effects of Di(tert-butyl) Groups on Trisulfide Conformations

The tert-butyl group is well-known for exerting significant steric hindrance, which can dictate the outcome of chemical reactions and stabilize reactive intermediates. In the case of Di(tert-butyl) trisulfide, perfluoro-, the steric bulk of the two perfluoro-tert-butyl groups is a dominant factor in determining the molecule's preferred conformation.

Reaction Mechanism Elucidation Through Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms of organosulfur compounds. digitellinc.comnjit.educhemrxiv.org For molecules like Di(tert-butyl) trisulfide, perfluoro-, which are challenging to study experimentally due to potential reactivity and handling issues, computational modeling offers invaluable insights into reaction pathways that are otherwise difficult to probe. chemrxiv.org

Studies on analogous non-fluorinated dialkyl trisulfides, such as diallyl trisulfide (DATS) and dimethyl trisulfide (DMTS), have provided a fundamental understanding of trisulfide reactivity. figshare.comnih.govhuji.ac.il These investigations typically model reactions with nucleophiles, which are key to understanding the degradation and transformation of polysulfides. digitellinc.comchemrxiv.org A central question in trisulfide chemistry is the site of nucleophilic attack: the central sulfur atom or one of the two peripheral sulfur atoms.

Computational studies on DATS have shown that nucleophilic attack by thiol anions is both kinetically and thermodynamically more favorable at the peripheral sulfur atoms. figshare.comnih.gov This leads to the cleavage of a sulfur-sulfur bond and the formation of a perthiol anion. This preference is a critical aspect of their reaction mechanism. The general mechanism for the reaction of a generic dialkyl trisulfide with a nucleophile can be computationally explored to determine the preferred pathway, which is crucial for predicting the products and stability of Di(tert-butyl) trisulfide, perfluoro-.

Furthermore, research on the reactions of elemental sulfur and polysulfides with nucleophiles like cyanide and phosphines has revealed that unimolecular decomposition pathways of the resulting polysulfide intermediates often have the lowest activation barriers. chemrxiv.orgresearchgate.net This suggests that such intermediates can be transient and may decompose rapidly even without an external agent. chemrxiv.orgresearchgate.net These findings are critical for understanding the potential stability and subsequent reactions of Di(tert-butyl) trisulfide, perfluoro- upon interaction with other chemical species.

Transition State Analysis of Key Transformations

Transition state analysis is a cornerstone of computational reaction mechanism elucidation, providing quantitative data on the energy barriers of proposed reaction steps. For a molecule such as Di(tert-butyl) trisulfide, perfluoro-, a key transformation to analyze is its reaction with nucleophiles, which would involve the cleavage of one of the S-S bonds.

Based on computational studies of non-fluorinated trisulfides, we can model the transition states for nucleophilic attack on the different sulfur atoms. DFT calculations on dimethyl trisulfide (DMTS) reacting with a model nucleophile (e.g., a cyanide anion) can provide the activation free energies for attack at the peripheral versus the central sulfur atom. huji.ac.il

The transition state for the attack on a peripheral sulfur atom typically involves the approaching nucleophile, the targeted sulfur atom, and the adjacent central sulfur atom in a nearly linear arrangement, leading to the cleavage of the S-S bond. Conversely, the transition state for attack on the central sulfur atom would involve the formation of a transient, hypervalent sulfur species.

While specific data for the perfluorinated compound is unavailable, we can present hypothetical data based on analogous systems to illustrate the concept. The introduction of highly electronegative perfluoro-tert-butyl groups is expected to significantly alter the electronic landscape of the trisulfide moiety. The strong electron-withdrawing nature of these groups would render all sulfur atoms more electrophilic and thus more susceptible to nucleophilic attack compared to their non-fluorinated counterparts. However, the immense steric bulk of the perfluoro-tert-butyl groups would likely play a dominant role in dictating the regioselectivity of the attack, potentially hindering attack at the peripheral sulfurs to a greater extent than at the more exposed central sulfur.

Table 1: Illustrative Calculated Activation Energies for Nucleophilic Attack on a Model Trisulfide This table presents hypothetical data based on principles from computational studies on analogous compounds to illustrate the expected differences in reactivity. Actual values for Di(tert-butyl) trisulfide, perfluoro- would require specific computational investigation.

Site of Nucleophilic AttackModel Compound (Dimethyl Trisulfide)Expected Trend for Di(tert-butyl) trisulfide, perfluoro-Rationale for Expected Trend
Peripheral Sulfur Atom Lower Activation EnergyHigher Activation EnergyIncreased steric hindrance from the bulky perfluoro-tert-butyl groups would raise the energy of the transition state.
Central Sulfur Atom Higher Activation EnergyLower Relative Activation EnergyWhile still sterically hindered, the central sulfur may become a more favorable site of attack due to the strong electron-withdrawing effect of the perfluoroalkyl groups, making it highly electrophilic.

Prediction of Reactivity and Selectivity in Organosulfur Fluorine Systems

The prediction of reactivity and selectivity in organosulfur fluorine systems is a complex task where computational chemistry provides essential guidance. The introduction of perfluoroalkyl groups, such as the perfluoro-tert-butyl group, is known to dramatically influence a molecule's properties.

The primary effect of the perfluoro-tert-butyl groups in Di(tert-butyl) trisulfide, perfluoro- is the profound inductive electron withdrawal. This effect is anticipated to significantly impact the reactivity of the trisulfide linkage in several ways:

S-S Bond Strength: The strong -I effect of the perfluoroalkyl groups would withdraw electron density from the sulfur atoms, potentially weakening the S-S bonds and making the compound more thermally labile compared to its non-fluorinated analog. The bond dissociation energy of the central S-S bond in dimethyl trisulfide is approximately 36 kcal/mol, and this is expected to be lower in the perfluorinated analog. wikipedia.org

Electrophilicity: All three sulfur atoms will be rendered significantly more electrophilic. This would enhance their reactivity towards a wide range of nucleophiles.

Leaving Group Ability: The perfluoro-tert-butylthiolate anion that would be formed upon nucleophilic attack at a peripheral sulfur would be a more stable leaving group than its non-fluorinated counterpart due to the stabilization of the negative charge by the electron-withdrawing fluorine atoms.

Computational studies on the rearrangement of some fluorinated disulfides have suggested that fluorine substitution at certain positions has little effect on the reaction barrier. mdpi.com This highlights that the interplay of electronic and steric effects can be nuanced and not always straightforward to predict without detailed modeling. In the case of a perfluoro-tert-butyl group, the overwhelming electronic and steric changes make it highly probable that the reactivity and selectivity will be substantially different from non-fluorinated trisulfides.

Table 2: Predicted Comparative Reactivity of Di(tert-butyl) trisulfide vs. its Perfluorinated Analog This table is based on established principles of organofluorine and organosulfur chemistry and requires specific computational verification for the named compounds.

PropertyDi(tert-butyl) trisulfideDi(tert-butyl) trisulfide, perfluoro- (Predicted)
Electrophilicity of Sulfur Atoms ModerateHigh
Thermal Stability Relatively StableLower
Susceptibility to Nucleophilic Attack ModerateHigh (electronically), Low (sterically)
Selectivity of Nucleophilic Attack Favors peripheral sulfurPotentially favors central sulfur due to sterics

Advanced Applications in Materials Science and Chemical Processes

Role as Precursors in Fluoropolymer Synthesis and Modification

Fluoropolymers are known for their high thermal stability, chemical resistance, and low surface energy. nih.gov Their synthesis is typically achieved through the polymerization of fluorine-containing monomers or by the chemical modification of existing polymers to introduce fluorine. google.com In radical polymerization processes, initiators and chain transfer agents are critical for controlling the reaction. google.comgoogle.com

While direct evidence for the use of Di(tert-butyl) trisulfide, perfluoro- as a polymerization precursor is not prominent in available literature, its structure suggests potential utility. Analogous non-fluorinated compounds like Di-tert-butyl peroxide (DTBP) are widely used as radical initiators in polymerization. atamanchemicals.com DTBP decomposes at elevated temperatures to produce reactive free radicals that initiate the polymerization process. atamanchemicals.com By analogy, Di(tert-butyl) trisulfide, perfluoro- could potentially cleave at the S-S bonds under thermal or photochemical conditions to generate perfluoro-tert-butylthiyl radicals ((CF3)3C-S•). These radicals could serve as initiators for the polymerization of fluoroolefins.

Furthermore, sulfur-containing compounds are known to act as chain transfer agents, which are used to control the molecular weight of polymers. google.com The process involves the transfer of a reactive center from a growing polymer chain to the chain transfer agent, which then reinitiates a new polymer chain. rsc.org For instance, hydrogen halides have been employed as chain transfer agents in fluoroolefin polymerization. google.com The labile S-S bonds in the trisulfide could facilitate such a transfer mechanism. The incorporation of the bulky, fluorine-rich (CF3)3C-S- end-groups could also be a method for modifying the surface properties of the resulting polymer, imparting enhanced hydrophobicity and oleophobicity. The synthesis of semifluorinated polymers incorporating PFtB groups from precursors like perfluoro-tert-butyl alcohol demonstrates the value of this moiety in materials design. nih.govnih.govresearchgate.net

Contributions to Specialized Reagent Design in Organic Synthesis

The introduction of perfluorinated groups into organic molecules can significantly alter their physical and biological properties, enhancing metabolic stability and lipophilicity. rsc.org The perfluoro-tert-butyl (PFtB) group, in particular, is valued for its unique structural and electronic characteristics and its utility in creating sensitive probes for 19F-NMR and magnetic resonance imaging (MRI). nih.govrsc.orgnih.gov The development of reagents that can efficiently deliver the PFtB group is an active area of research. nih.govrsc.org

Protocols have been developed for the regioselective introduction of the PFtB group into aromatic systems using reagents like PFtB phenyl sulfone, which acts as a source of the PFtB anion. rsc.org Similarly, (perfluoro-tert-butyl)propiolic acid has been used as a versatile reagent for constructing PFtB-substituted alkynes via decarboxylative coupling. rsc.orgmdpi.com These examples highlight a strategy where the PFtB group is attached to a leaving group or reactive moiety to facilitate its transfer.

Following this logic, Di(tert-butyl) trisulfide, perfluoro- could be envisioned as a specialized reagent for introducing the perfluoro-tert-butylthio ((CF3)3C-S-) group into organic molecules. The reactivity of the trisulfide linkage could be exploited in reactions with nucleophiles or under radical conditions. The synthesis of fluorinated organosulfur compounds is an area of growing interest, with cycloaddition reactions being a key methodology for creating fluorinated, sulfur-containing heterocycles. cpchem.com For example, fluorinated thioaldehydes and thioketones are used as dienophiles in [4+2]-cycloaddition reactions. cpchem.com While specific applications for Di(tert-butyl) trisulfide, perfluoro- are not yet established, its potential as a building block for more complex organosulfur compounds or as a (CF3)3C-S- transfer agent remains a plausible area for future research.

Influence on Catalytic Systems and Reaction Environments

The influence of organosulfur compounds on catalytic processes is significant, ranging from the deliberate use as catalyst modifiers to their unavoidable interactions in industrial feedstocks.

Development of Perfluorinated Trisulfide-Based Additives

In industrial catalysis, particularly in petroleum refining, sulfur compounds are used as additives to maintain the activity of hydrotreating catalysts. zxchem.comsciencedaily.com Non-fluorinated Di-tert-butyl polysulfide (TBPS), for example, is used as a sulfiding agent to convert metal oxide catalyst precursors into their active metal sulfide (B99878) phase in situ. zxchem.comsciencedaily.com This process is critical for achieving maximum catalyst activity for hydrodesulfurization and other hydrotreating reactions. zxchem.com TBPS is noted for its low decomposition temperature, which allows for controlled sulfiding and protects the catalyst from thermal deactivation. sciencedaily.com

Drawing a parallel, Di(tert-butyl) trisulfide, perfluoro- could potentially serve a similar function, perhaps in specialized catalytic systems where the presence of fluorine is advantageous. The strong electron-withdrawing nature of the PFtB groups would significantly modulate the electronic properties of the sulfur atoms and the reactivity of the S-S bonds. While specific research into perfluorinated trisulfides as catalyst additives is not widely documented, the conversion of environmentally persistent perfluoroalkenes into fluorinated N-heterocyclic carbene (NHC) ligands highlights a strategy of transforming potentially harmful PFAS into valuable components for catalysis. researchgate.net This suggests a potential future for designing specialized, fluorine-containing additives and ligands from various organofluorine precursors. researchgate.net

Chemical Principles Governing Polysulfide Interactions in Catalysis

A major area where polysulfide chemistry is central to catalysis is in the development of lithium-sulfur (Li-S) batteries. researchgate.netsciencedaily.com These batteries suffer from the "polysulfide shuttle effect," where soluble lithium polysulfide (LiPS) intermediates dissolve into the electrolyte and migrate between the electrodes, leading to capacity loss. researchgate.netresearchgate.netnih.gov To mitigate this, significant research has focused on developing catalytic materials that can trap and accelerate the conversion of these polysulfides. dntb.gov.uanih.gov

The chemical principles governing these interactions are rooted in Lewis acid-base chemistry and surface adsorption. nih.gov Polar catalytic materials, such as metal oxides, sulfides, and nitrides, are integrated into conductive carbon frameworks to create active sites that bind the polar polysulfide species. nih.gov Density functional theory (DFT) calculations and experimental studies show that the interaction involves the formation of chemical bonds between the catalyst surface (e.g., metal centers) and the sulfur atoms in the polysulfides. nih.govwikipedia.org This binding immobilizes the polysulfides, preventing their dissolution while also lowering the energy barrier for their conversion to the desired solid end-products (S₈ and Li₂S). dntb.gov.uanih.gov The effectiveness of a catalyst is often described by a volcano-shaped relationship, where the binding energy must be strong enough to trap polysulfides but not so strong as to passivate the catalyst surface. dntb.gov.uanih.gov The study of these interactions provides a fundamental understanding of how polysulfides behave in catalytic environments.

Design Principles for Fluorinated Interfacial Materials (e.g., polysulfide trapping in COFs)

Building on the need to control polysulfide behavior in Li-S batteries, a key strategy involves the design of advanced, functional materials for separators and cathodes. researchgate.netnih.gov Fluorinated materials, particularly covalent organic frameworks (COFs), have emerged as highly promising candidates for this purpose. nih.govspecialchem.comnih.govgreenpeace.to

The design principles for these materials focus on creating a microenvironment that physically and chemically confines polysulfides. nih.govspecialchem.com

Porosity and Steric Hindrance: Fluorinated COFs are synthesized to have well-defined, microporous structures. nih.govspecialchem.com These pores are small enough to physically block the diffusion of large, soluble polysulfide anions while still allowing the passage of smaller Li⁺ ions. nih.govspecialchem.com

Fluorophilicity and Electrostatic Repulsion: The high electronegativity of fluorine atoms in the framework creates a strong electrostatic field. nih.gov This fluorinated environment can effectively repel the negatively charged polysulfide anions (Sₓ²⁻), further preventing them from crossing the separator. nih.gov This is a key advantage of using fluorinated frameworks.

Covalent Anchoring: In some advanced designs, the fluorinated framework is engineered to covalently bind sulfur. nih.govspecialchem.comnih.gov For example, fluorinated aromatic units within the polymer can undergo nucleophilic aromatic substitution (SₙAr) reactions with sulfur, directly grafting polysulfide chains to the framework. nih.govrsc.orgspecialchem.com This covalent trapping provides the most robust method for minimizing the shuttle effect. nih.gov

Research has demonstrated that separators modified with fluorinated COFs or fluorinated carbon coatings exhibit superior performance, including high capacity retention and long cycle life, by effectively trapping polysulfides and enabling uniform lithium ion flux. nih.govgoogle.comgreenpeace.to

Environmental Chemical Considerations of Perfluorinated Organosulfur Compounds (excluding toxicity/safety profiles)

Per- and polyfluoroalkyl substances (PFAS) are recognized as persistent environmental contaminants due to the exceptional strength of the carbon-fluorine bond. nih.govresearchgate.net Perfluorinated organosulfur compounds, a subgroup of PFAS, exhibit similar environmental stability. The environmental chemistry of these compounds is largely defined by their resistance to natural degradation processes. nih.govgreenpeace.tonoaa.gov

The degradation of PFAS precursors, which are polyfluorinated substances containing C-H bonds, can lead to the formation of terminal, perfluorinated acids (PFAAs) like perfluorooctanesulfonic acid (PFOS). greenpeace.to These terminal compounds are highly resistant to further breakdown. nih.govnoaa.gov Studies on the biodegradation of organosulfur PFAS have shown that the process is often slow and incomplete. mdpi.com For instance, microbial degradation, where it occurs, often initiates at a non-fluorinated part of the molecule or at a C-S bond, rather than the perfluorinated carbon chain. google.comnih.gov The presence of hydrogen atoms on the alkyl chain appears to be a requirement for many observed biodegradation pathways. nih.gov

Given that Di(tert-butyl) trisulfide, perfluoro- is a fully fluorinated (perfluorinated) compound, it is expected to be highly persistent in the environment. Its degradation would likely be extremely slow under typical environmental conditions. nih.gov The degradation of long-chain PFAAs is known to be dependent on factors like chain length, with longer chains sometimes showing different degradation patterns. noaa.govdtic.mil However, the complete mineralization of perfluorinated compounds generally requires aggressive, energy-intensive treatment methods like high-temperature incineration, sonochemical approaches, or advanced catalytic reduction processes. researchgate.netnih.govdntb.gov.uanih.govdtic.mil Therefore, the primary environmental consideration for a compound like Di(tert-butyl) trisulfide, perfluoro- would be its extreme persistence, similar to other perfluorinated substances. researchgate.net

Data and Compound Tables

Interactive Table: Research Findings on Advanced Applications

SectionApplication AreaKey Research FindingRelevant CompoundsCitations
6.3 Catalysis Non-fluorinated Di-tert-butyl polysulfide is an effective sulfiding agent for hydrotreating catalysts, converting metal oxides to active metal sulfides.Di-tert-butyl polysulfide zxchem.com, sciencedaily.com
6.3 Catalysis (Li-S) Polar catalyst surfaces can bind and accelerate the redox conversion of dissolved lithium polysulfides, mitigating the shuttle effect.Lithium Polysulfides sciencedaily.com, wikipedia.org, dntb.gov.ua, nih.gov
6.4 Interfacial Materials Fluorinated Covalent Organic Frameworks (COFs) with defined micropores physically and electrostatically block polysulfide diffusion.Fluorinated COPs/COFs nih.gov, specialchem.com, greenpeace.to
6.4 Interfacial Materials Sulfur can be covalently attached to fluorinated polymer frameworks via SₙAr chemistry for robust polysulfide trapping.Fluorinated COPs nih.gov, specialchem.com, nih.gov, rsc.org
6.2 Reagent Design The perfluoro-tert-butyl (PFtB) group is a valuable moiety for 19F-NMR probes due to its unique electronic properties.Perfluoro-tert-butyl phenyl sulfone rsc.org, nih.gov, nih.gov

Future Research Directions and Challenges

Development of Green and Sustainable Synthesis Routes

The synthesis of complex organofluorine and organosulfur compounds has traditionally relied on harsh reagents and conditions, often generating significant chemical waste. A primary challenge for the future is the development of synthesis protocols for Di(tert-butyl) trisulfide, perfluoro- that align with the principles of green chemistry.

Current methods for creating related perfluoroalkyl sulfur compounds can involve hazardous materials like disulfur (B1233692) dichloride or require high temperatures and pressures. acs.org Future research must pivot towards more sustainable alternatives. This includes exploring catalytic systems that operate under mild, transition-metal-free conditions, a strategy that has proven successful for the synthesis of other fluorinated molecules. organic-chemistry.org The development of flow chemistry processes could offer a safer and more scalable approach for handling potentially energetic intermediates. researchgate.net Furthermore, investigating biocatalytic routes, while challenging due to the xenobiotic nature of perfluorinated compounds, could represent a long-term goal for a truly sustainable synthesis.

Table 1: Comparison of Synthetic Approaches

Feature Traditional Synthesis Proposed Green Synthesis
Reagents Often stoichiometric, hazardous (e.g., S2Cl2) Catalytic, renewable, less hazardous
Solvents Chlorinated or aprotic polar solvents Greener solvents (e.g., ionic liquids, supercritical CO2) or solvent-free conditions
Conditions High temperatures, high pressures Ambient temperature and pressure
Byproducts Significant, often toxic waste Minimal waste, recyclable catalysts

| Scalability | Often limited by safety concerns of batch processes | Enhanced scalability and safety via continuous flow methods |

Exploration of Novel Reactivity Patterns

The unique electronic and steric properties of Di(tert-butyl) trisulfide, perfluoro- suggest it could exhibit reactivity that is distinct from both its non-fluorinated analogs and other perfluoroalkyl sulfides. The molecule combines two key features: the extreme electron-withdrawing nature of the (CF3)3C- group and the labile S-S bonds of the trisulfide chain.

Future research should systematically explore its potential in several areas:

Radical Chemistry: Investigating the homolytic cleavage of the S-S bonds through photolysis or thermolysis to generate the perfluoro-tert-butylthiyl radical ((CF3)3C-S•) or the perfluoro-tert-butyltrisulfanyl radical ((CF3)3C-S-S-S•). These highly electrophilic radical species could be powerful tools in organic synthesis. The generation of CF3 radicals from sulfonium (B1226848) salts provides a precedent for this type of transformation. rsc.org

Electrophilic/Nucleophilic Thiolation: The compound could serve as a novel reagent for introducing the perfluoro-tert-butylthio ((CF3)3C-S-) group into organic molecules. Depending on the reaction conditions, it could react as either an electrophile (activated by a Lewis acid) or a nucleophile (after reductive cleavage of the S-S bond). This would be analogous to the development of reagents for trifluoromethylthiolation. researchgate.netnih.gov

Controlled Sulfur Extrusion: The trisulfide linkage is known to extrude sulfur under certain conditions to form the corresponding disulfide. Studying the kinetics and mechanism of this process could lead to its use as a controlled, slow-release source of elemental sulfur in specialized applications, such as vulcanization or materials synthesis.

Advanced Characterization of Transient Species and Intermediates

A significant barrier to understanding and exploiting the reactivity of compounds like Di(tert-butyl) trisulfide, perfluoro- is the difficulty in detecting and characterizing the short-lived intermediates that govern their reaction pathways. The radicals and ionic species generated from the trisulfide linkage are likely to be highly transient.

Overcoming this challenge will require the application of advanced spectroscopic and analytical techniques.

Low-Temperature Spectroscopy: Performing reactions at cryogenic temperatures can trap reactive intermediates, allowing for their characterization by methods like ¹⁹F and ¹³C NMR spectroscopy.

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is essential for the direct detection and characterization of the radical species, such as (CF3)3C-S•, that may be formed.

Time-Resolved Spectroscopy: Using pump-probe laser techniques (e.g., transient absorption spectroscopy) can provide invaluable data on the lifetimes and reaction kinetics of species that exist for only nanoseconds or microseconds.

Mass Spectrometry: Techniques like chemical ionization mass spectrometry can be optimized to detect and identify transient species by intercepting them in the gas phase.

Multiscale Modeling for Structure-Property-Reactivity Relationships

Computational chemistry is an indispensable tool for navigating the complexities of organofluorine chemistry. For Di(tert-butyl) trisulfide, perfluoro-, multiscale modeling offers a path to predictive understanding, guiding experimental efforts and reducing trial-and-error.

Quantum Mechanical Calculations: High-level ab initio and Density Functional Theory (DFT) methods can be used to calculate key molecular properties, such as bond dissociation energies of the S-S and C-S bonds, electron distribution, and NMR chemical shifts. These calculations can elucidate reaction mechanisms, predict the stability of intermediates, and rationalize observed reactivity patterns.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule in different environments (e.g., various solvents, at interfaces). This is crucial for predicting its physical properties and for understanding how it might interact within a larger system, such as a polymer matrix or a biological membrane, which is a key consideration for its potential applications in materials science or as a probe. plos.org

Structure-Property-Reactivity Databases: A systematic computational investigation of a series of related perfluoroalkyl polysulfides could establish clear structure-property-reactivity relationships. This would create a predictive framework for designing new molecules with tailored properties for specific applications.

Unexplored Applications in Emerging Chemical Technologies

While specific applications for Di(tert-butyl) trisulfide, perfluoro- have yet to be established, its unique structure suggests potential in several cutting-edge areas, primarily leveraging the properties of the perfluoro-tert-butyl (PFtB) group.

Table 2: Potential Applications in Emerging Technologies

Emerging Technology Rationale for Application Key Research Challenge
¹⁹F Magnetic Resonance Imaging (MRI) The nine magnetically equivalent fluorine atoms of the PFtB group can produce a strong, sharp ¹⁹F NMR signal, making it a potential contrast agent. nih.govnih.gov Tuning solubility, stability, and pharmacokinetic properties without compromising imaging performance.
Advanced Polymer Materials Incorporation as a monomer or cross-linking agent could create fluoropolymers with exceptional thermal stability, chemical resistance, and low surface energy. Developing polymerization methods that are compatible with the trisulfide linkage.
Electrochemical Energy Storage The high stability of perfluorinated compounds makes them candidates for use as additives in non-aqueous electrolytes for high-voltage lithium-ion batteries. Understanding the electrochemical stability window and the effect of the trisulfide on the solid-electrolyte interphase (SEI).

| Specialized Agrochemicals | The combination of fluorine and sulfur is common in bioactive molecules. The unique steric and electronic profile could lead to novel fungicides or pesticides. nih.gov | Identifying a specific biological target and optimizing the structure for activity and selectivity. |

Future research in these areas will involve synthesizing the molecule and its derivatives and evaluating their performance in these contexts. The trisulfide linkage, in particular, may offer a unique point of functionality for covalent attachment to other molecules or for controlled decomposition, providing a feature not available in simpler perfluoroalkanes.

Q & A

Q. How can researchers address gaps in toxicological data for Di(tert-butyl) trisulfide, perfluoro-?

  • Methodological Answer : Collaborate with toxicology databases (e.g., ATSDR) to design acute/chronic exposure studies in model organisms. Use OECD guidelines for ecotoxicity testing, including aquatic bioassays (e.g., Daphnia magna mortality) and soil microbial activity assays. Publish raw data in open-access repositories for transparency .

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